Dihydrohomofolic acid

Antifolate resistance DHFR overexpression Cross-resistance

Studying antifolate resistance in MTX-resistant models? Dihydrohomofolic acid (DHHF) is a DHFR-dependent prodrug that generates tetrahydrohomofolate (THHF) to inhibit thymidylate synthetase-distinct from direct DHFR inhibitors like methotrexate. • Retains sensitivity in DHFR-overexpressing, MTX-resistant lines (e.g., RAJI/MTX-R, 550-fold DHFR elevation) • THHF Km = 7.2×10⁻⁶ M (6.25-fold tighter than tetrahydrofolate); only 6% catalytic turnover • MTX pretreatment abolishes activity, confirming DHFR-dependent bioactivation • ≥98% purity; shipped ambient; powder stored at -20°C

Molecular Formula C20H23N7O6
Molecular Weight 457.4 g/mol
CAS No. 14866-11-6
Cat. No. B1670599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrohomofolic acid
CAS14866-11-6
SynonymsDihydrohomofolic acid; 
Molecular FormulaC20H23N7O6
Molecular Weight457.4 g/mol
Structural Identifiers
SMILESC1C(=NC2=C(N1)NC(=NC2=O)N)CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C20H23N7O6/c21-20-26-16-15(18(31)27-20)24-12(9-23-16)7-8-22-11-3-1-10(2-4-11)17(30)25-13(19(32)33)5-6-14(28)29/h1-4,13,22H,5-9H2,(H,25,30)(H,28,29)(H,32,33)(H4,21,23,26,27,31)/t13-/m0/s1
InChIKeyVEBDSVCWCXWVOS-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dihydrohomofolic Acid Procurement Guide


Dihydrohomofolic acid (DHHF, CAS 14866-11-6) is a synthetic antifolate analog of dihydrofolic acid (H2F), characterized by an additional methylene group in the bridge region between the pteridine and p-aminobenzoic acid moieties [1]. Unlike classical antifolates that act as direct enzyme inhibitors, DHHF functions as a prodrug substrate for dihydrofolate reductase (DHFR), generating tetrahydrohomofolate (THHF), which subsequently inhibits thymidylate synthetase and disrupts DNA synthesis [2]. This prodrug-to-active-metabolite pathway distinguishes DHHF mechanistically from methotrexate (MTX) and other DHFR inhibitors, establishing a distinct pharmacological profile with specific implications for researchers investigating antifolate resistance mechanisms.

Mechanism Prodrug substrate for DHFR, generating active tetrahydrohomofolate
Target Active metabolite inhibits thymidylate synthetase, not DHFR
Model Fit Enables study of MTX-resistant, DHFR-overexpressing cancer-cell models

Why Generic Substitution Fails for Dihydrohomofolic Acid


Dihydrohomofolic acid cannot be substituted with methotrexate, dihydrofolic acid, or other common antifolates due to fundamental mechanistic divergence. DHHF requires enzymatic reduction by DHFR to generate its active tetrahydrohomofolate metabolite, which then targets thymidylate synthetase [1]. This prodrug mechanism contrasts sharply with methotrexate, which directly and potently inhibits DHFR (Ki ~10⁻¹¹ M). Consequently, tumors overexpressing DHFR as a resistance mechanism to MTX may retain sensitivity to DHHF, while DHFR inhibition by MTX pretreatment paradoxically abolishes DHHF's antitumor activity by preventing its bioactivation [2]. The homofolate scaffold's extended methylene bridge further alters substrate specificity and enzyme binding kinetics relative to natural folates [3]. These mechanistic distinctions mean procurement decisions must be guided by the specific experimental question—investigating MTX-resistant models requires DHHF, not a generic antifolate.

Methotrexate (MTX) Direct DHFR inhibitor blocks DHHF bioactivation; MTX pretreatment may abolish prodrug-dependent model response.
Dihydrofolic Acid (H2F) Natural folate scaffold with shorter bridge; altered substrate specificity for DHFR and TS does not replicate homofolate pathway.
Other Antifolates Direct enzyme inhibitors (e.g., trimetrexate) do not follow prodrug-to-active-metabolite mechanism; cross-resistance profile differs in DHFR-overexpressing lines.

Dihydrohomofolic Acid Evidence Guide


Cross-Resistance in MTX-Resistant Cancer Cells

In MTX-resistant human tumor cell lines with up to 550-fold elevated DHFR levels, homofolic acid (the parent compound of the homofolate series) exhibited only minor cross-resistance, in stark contrast to other antifolates such as trimetrexate and metoprine [1]. This finding supports the hypothesis that DHHF, as a DHFR substrate rather than inhibitor, circumvents the primary MTX resistance mechanism of DHFR overexpression.

Cross-Resistance in MTX-R Cells
Direct comparison
Minor cross-resistance in RAJI/MTX-R (550-fold DHFR) vs. significant cross-resistance with trimetrexate/metoprine
Supports MTX-resistant cancer-cell model selection
Reported cross-resistance endpoint context
Antifolate resistance DHFR overexpression Cross-resistance Cancer chemotherapy

DHFR-Dependent Antitumor Activity

Pretreatment of mice bearing L1210/FR-8 leukemia with methotrexate, a potent DHFR inhibitor (Ki ~10⁻¹¹ M), decreased the antitumor activity of reduced homofolates [1]. This experimental observation confirms that DHHF requires functional DHFR for bioactivation to its active tetrahydrohomofolate metabolite. The finding establishes a mechanistic distinction with direct procurement implications: DHHF cannot substitute for MTX in DHFR inhibition studies, nor can MTX substitute for DHHF in experiments designed to probe DHFR-dependent prodrug activation.

DHFR-Dependent Bioactivation
Direct comparison
MTX pretreatment decreased homofolate antiproliferative endpoint in L1210/FR-8 model
Confirms DHFR-dependent prodrug activation requirement
Procurement requires DHFR-proficient models
Prodrug bioactivation DHFR dependency MTX antagonism Leukemia models

Thymidylate Synthetase Binding Affinity

In thymidylate synthetase from dichloromethotrexate-resistant Lactobacillus casei, tetrahydrohomofolate (the active metabolite of DHHF) demonstrated a Km of 7.2 × 10⁻⁶ M, compared to a Km of 4.5 × 10⁻⁵ M for the natural cofactor tetrahydrofolate [1]. This 6.25-fold higher binding affinity indicates that THHF competes effectively with the natural substrate for enzyme occupancy, despite producing only 6% of the Vmax achieved with tetrahydrofolate.

TS Binding Affinity (Km)
Direct comparison
THHF Km 7.2 μM vs. THF Km 45 μM (6.25-fold tighter); Vmax 6%
Tight-binding competitor with low catalytic turnover
Supports TS kinetic and structural studies
Thymidylate synthetase Enzyme kinetics Km comparison Cofactor binding

Tumor-Selective Bioactivation in Leukemia Models

Following a single 400 mg/kg dose (optimal therapeutic range) of dihydrohomofolate, mice bearing responsive L1210/FR-8 leukemia showed measurable reduction of DHHF in spleen tissue, whereas mice bearing less responsive L1210 tumors or no tumors exhibited extensive metabolism with no detectable dihydro- or tetrahydrohomofolate remaining in spleen [1]. This differential metabolic profile establishes a correlation between tumor DHFR activity levels and DHHF bioactivation efficiency.

Tumor-Selective Metabolism
Cross-study comparable
DHHF detectable in spleen of L1210/FR-8 mice; undetectable in L1210 or non-tumor controls
Model-DHFR-dependent metabolic profile
400 mg/kg dose; bioactivation correlates with tumor DHFR
In vivo metabolism Tumor selectivity Prodrug activation Pharmacokinetics

Polyglutamation-Enhanced TS and GARFT Inhibition

Polyglutamated derivatives of tetrahydrohomofolate (H4HPteGlu) exhibit potent inhibition of both thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT) in L. casei enzyme assays [1]. The IC50 of (6R,S)-H4HPteGlu6 is 0.7 μM for TS and 0.3 μM for GARFT, while the non-reduced parent compound HPteGlu6 shows IC50 >10 μM for both enzymes. This >14-fold potency enhancement underscores that polyglutamation is essential for maximal enzyme inhibition, and that DHHF's activity as a prodrug enables intracellular accumulation of polyglutamated THHF species.

Polyglutamation Potency
Direct comparison
H4HPteGlu6 TS IC50 0.7 μM, GARFT IC50 0.3 μM; non-reduced >10 μM
Polyglutamation markedly enhances dual enzyme inhibition
IC50 improvement >14-fold (TS), >33-fold (GARFT)
Polyglutamation Thymidylate synthase inhibition GARFT inhibition Folate metabolism

Comparative Antitumor Activity in L1210 Leukemia

The antitumor activity of dihydrohomofolate against L1210 and L1210/FR-8 leukemia was studied and found to be comparable to that of tetrahydrohomofolate [1]. This comparability establishes that DHHF, despite requiring enzymatic reduction to become active, achieves therapeutic equivalence to its pre-reduced counterpart THHF in these models. However, both reduced homofolates were less effective against wild-type L1210 than against the MTX-resistant L1210/FR-8 variant unless mice were maintained on a folate-deficient diet.

Comparative Model Response
Direct comparison
DHHF comparable antiproliferative endpoint to THHF in L1210/FR-8
Equivalent model-response endpoint context to reduced form
Folate-deficient diet improved L1210 response
L1210 leukemia Antitumor activity DHFR substrate Prodrug comparison

Dihydrohomofolic Acid Research Applications


MTX Resistance in DHFR-Overexpressing Cancer Models

Use DHHF in DHFR-overexpressing, MTX-resistant cell lines (e.g., RAJI/MTX-R with 550-fold DHFR elevation) to evaluate antifolate sensitivity independent of DHFR inhibition. As demonstrated by Diddens et al., homofolates exhibit only minor cross-resistance in these models, unlike trimetrexate and metoprine [1]. This application is scientifically essential for research programs focused on overcoming DHFR-mediated clinical MTX resistance.

Prodrug Bioactivation and DHFR Dependency

Employ DHHF in systems where DHFR activity can be modulated experimentally (e.g., MTX pretreatment, folate-deficient diet) to quantify the relationship between DHFR levels and antifolate efficacy. The MTX pretreatment paradox documented by Mishra and Mead demonstrates that DHHF's antitumor activity is DHFR-dependent [2], making it an ideal tool compound for pharmacological studies of prodrug activation mechanisms.

Thymidylate Synthetase Kinetics and Mechanism

Utilize DHHF as a source of tetrahydrohomofolate for thymidylate synthetase binding studies. THHF exhibits a Km of 7.2 × 10⁻⁶ M, representing 6.25-fold tighter binding than natural tetrahydrofolate (Km = 4.5 × 10⁻⁵ M), with only 6% catalytic turnover [3]. This profile makes THHF a valuable competitive inhibitor for enzyme kinetic analyses and structural studies of substrate-cofactor binding interactions.

Polyglutamation-Dependent Antifolate Screening

Apply DHHF in cellular models expressing folylpolyglutamate synthetase to investigate polyglutamation effects on antifolate potency. The >14-fold enhancement in TS inhibition and >33-fold enhancement in GARFT inhibition observed for H4HPteGlu6 compared to non-reduced HPteGlu6 [4] provides a quantitative benchmark for screening novel antifolates that require intracellular polyglutamation for maximal activity.

Application
Selection Property
Validation Focus
DHFR-overexpressing MTX-resistant cell-model studies
Prodrug mechanism bypasses DHFR-mediated resistance
Cross-resistance endpoint in DHFR-high models
Prodrug bioactivation and DHFR-dependency assays
DHFR-dependent activation pathway
Model response after DHFR modulation (MTX pretreatment, diet)
Thymidylate synthetase enzyme kinetics
Tight-binding cofactor analog with Km shift
Competitive binding and catalytic turnover characterization
Polyglutamation-dependent antifolate screening
Polyglutamation-enhanced dual TS/GARFT inhibition
Intracellular polyglutamation impact on enzyme inhibition

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydrohomofolic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.